molecular formula C23H22N2O4 B3612463 N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B3612463
M. Wt: 390.4 g/mol
InChI Key: MBTRCKALYAZNAD-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide is an organic compound characterized by its complex aromatic structure This compound features a cyano group, two ethoxy groups, and a naphthyloxy moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-diethoxybenzaldehyde with 2-naphthol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound through a nucleophilic aromatic substitution.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Its structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s aromatic nature and functional groups make it suitable for use in organic electronics or as a precursor for advanced materials.

    Biological Studies: It could be used in studies involving cell signaling pathways or as a probe in biochemical assays.

Mechanism of Action

The mechanism by which N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and aromatic rings could facilitate binding to active sites, while the ethoxy groups might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(2-cyano-4,5-diethoxyphenyl)-2-(2-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both ethoxy and naphthyloxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to its analogs, such as improved solubility or enhanced binding affinity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-27-21-12-18(14-24)20(13-22(21)28-4-2)25-23(26)15-29-19-10-9-16-7-5-6-8-17(16)11-19/h5-13H,3-4,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTRCKALYAZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC3=CC=CC=C3C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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